5-Bromo-2-(5-nonylpyridin-2-yl)phenol

Description

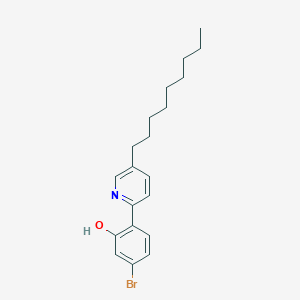

5-Bromo-2-(5-nonylpyridin-2-yl)phenol is a brominated aromatic compound featuring a phenol moiety linked to a pyridine ring substituted with a bromine atom at the 5-position and a nonyl chain at the 5'-position. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (phenol and alkyl chain) groups, which influence its electronic properties, solubility, and reactivity. The nonyl chain enhances lipophilicity, making it suitable for applications in materials science and as a precursor in organic synthesis.

Properties

IUPAC Name |

5-bromo-2-(5-nonylpyridin-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BrNO/c1-2-3-4-5-6-7-8-9-16-10-13-19(22-15-16)18-12-11-17(21)14-20(18)23/h10-15,23H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHJFDUAOLCTLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CN=C(C=C1)C2=C(C=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(5-nonylpyridin-2-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-nonylpyridin-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding phenol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dehalogenated phenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(5-nonylpyridin-2-yl)phenol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-nonylpyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate receptor functions. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Bromo-2-(5-nonylpyridin-2-yl)phenol with structurally similar brominated aromatic compounds, emphasizing differences in substituents, molecular properties, and biological activities.

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Unique Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | C₂₀H₂₆BrNO | Bromine (5-position), Nonyl chain (5'-position) | ~360–380 | High lipophilicity; potential use in surfactants or lipid membrane studies. | Inferred |

| 2-(5-Bromo-4-methylpyridin-2-yl)phenol | C₁₂H₁₀BrNO | Bromine (5-position), Methyl (4-position) | ~280–300 | Balanced solubility; used as a building block in organic synthesis. | |

| 5-Bromo-2-(hydroxymethyl)phenol | C₇H₇BrO₂ | Bromine (5-position), Hydroxymethyl | ~217 | Antimicrobial activity; hydrogen-bonding capacity enhances interactions with biological targets. | |

| 5-Bromo-2-(piperazin-1-ylmethyl)phenol | C₁₁H₁₄BrN₂O | Bromine (5-position), Piperazine | ~297 | High selectivity for enzyme targets (e.g., Na+/K⁺-ATPase inhibition). | |

| 5-Chloro-2-(hydroxymethyl)phenol | C₇H₇ClO₂ | Chlorine (5-position), Hydroxymethyl | ~174 | Lower reactivity compared to brominated analogs; used in polymer chemistry. |

Key Structural and Functional Differences:

Substituent Effects on Reactivity: The nonyl chain in this compound increases lipophilicity compared to methyl or hydroxymethyl substituents in analogs like 2-(5-Bromo-4-methylpyridin-2-yl)phenol or 5-Bromo-2-(hydroxymethyl)phenol . This makes it more suitable for lipid-based applications. Halogen Type: Bromine’s larger atomic radius and polarizability enhance halogen bonding compared to chlorine, as seen in 5-Chloro-2-(hydroxymethyl)phenol .

Biological Activity: Piperazine-containing analogs (e.g., 5-Bromo-2-(piperazin-1-ylmethyl)phenol) exhibit higher target selectivity due to the nitrogen-rich moiety, which facilitates receptor binding . Hydroxymethyl-substituted bromophenols (e.g., 5-Bromo-2-(hydroxymethyl)phenol) show stronger antimicrobial activity than nonyl-substituted derivatives, likely due to improved water solubility .

Synthetic Versatility: Methyl and hydroxymethyl groups (as in 2-(5-Bromo-4-methylpyridin-2-yl)phenol) simplify functionalization for drug discovery, while the nonyl chain in this compound may complicate purification but enhance stability in hydrophobic environments .

Research Findings and Implications

- Enzyme Inhibition: Bromophenol derivatives with bulky substituents (e.g., nonyl chains) are under investigation for inhibiting membrane-bound enzymes like cytochrome P450, leveraging their lipid solubility .

- Material Science: The nonyl chain’s hydrophobicity makes this compound a candidate for designing self-assembling monolayers (SAMs) or surfactants .

- Contradictions in Activity: While bromine generally enhances reactivity, overly bulky groups (e.g., nonyl) may reduce bioavailability compared to smaller analogs like 5-Bromo-2-(hydroxymethyl)phenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.